4-Bromo-1-(difluoromethyl)-2-iodobenzene

Catalog No.
S8424791
CAS No.
M.F
C7H4BrF2I
M. Wt
332.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(difluoromethyl)-2-iodobenzene

Product Name

4-Bromo-1-(difluoromethyl)-2-iodobenzene

IUPAC Name

4-bromo-1-(difluoromethyl)-2-iodobenzene

Molecular Formula

C7H4BrF2I

Molecular Weight

332.91 g/mol

InChI

InChI=1S/C7H4BrF2I/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H

InChI Key

LPPYTKKTMBAPJR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)I)C(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)I)C(F)F

4-Bromo-1-(difluoromethyl)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2I and a molecular weight of 332.914 g/mol. It is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring, which significantly influences its chemical properties and reactivity. The compound is commonly referenced by its IUPAC name, 1-bromo-4-(difluoromethyl)-2-iodobenzene, and has a CAS number of 1261671-69-5. It is light sensitive and typically appears as a colorless to pale yellow solid .

The chemical reactivity of 4-bromo-1-(difluoromethyl)-2-iodobenzene can be attributed to its halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.
  • Reduction Reactions: The difluoromethyl group can undergo reduction under specific conditions, leading to various derivatives.

These reactions are essential for synthesizing more complex organic molecules and exploring the compound's potential applications in pharmaceuticals and materials science.

The synthesis of 4-bromo-1-(difluoromethyl)-2-iodobenzene can be achieved through several methods:

  • Halogenation of Aromatic Compounds: Starting from 2-iodobenzene, bromination can be performed using bromine in the presence of a catalyst.
  • Difluoromethylation: This step involves introducing the difluoromethyl group via methods such as the use of difluoromethylating agents like difluoromethyl sulfonium salts.
  • Sequential Reactions: A combination of halogenation and difluoromethylation steps can yield the desired compound efficiently.

These methods highlight the versatility of synthetic pathways available for constructing this complex molecule.

4-Bromo-1-(difluoromethyl)-2-iodobenzene has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds or drugs.
  • Material Science: Due to its unique electronic properties, it could be used in developing advanced materials or electronic devices.
  • Chemical Research: The compound can act as a building block for further chemical transformations in organic synthesis.

Interaction studies involving 4-bromo-1-(difluoromethyl)-2-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential therapeutic applications. Specific studies may include:

  • Reactivity Profiling: Analyzing how the compound interacts with different nucleophiles to assess its potential as a reactive intermediate.
  • Binding Studies: Investigating how this compound binds to biological targets, which could provide insights into its pharmacological properties.

Several compounds share structural similarities with 4-bromo-1-(difluoromethyl)-2-iodobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-1-(difluoromethyl)-2-fluorobenzeneC7H4BrF3Contains three fluorine atoms instead of iodine
4-Iodo-1-(difluoromethyl)-2-bromobenzeneC7H4BrF2IFeatures iodine instead of bromine
1-Bromo-4-(trifluoromethyl)-2-nitrobenzeneC7H4BrF3NContains a nitro group instead of iodine

These compounds illustrate variations in halogenation and functional groups that influence their chemical behavior and potential applications. The unique combination of bromine, iodine, and difluoromethyl groups in 4-bromo-1-(difluoromethyl)-2-iodobenzene sets it apart from these analogs, making it an interesting subject for further study in both synthetic chemistry and biological research .

Direct halogenation represents a fundamental approach for introducing halogen substituents into aromatic systems through electrophilic aromatic substitution mechanisms [4]. The halogenation of benzene and its derivatives occurs via a well-established mechanism where halogens act as electrophiles, attacking the electron-rich aromatic ring in the presence of Lewis acid catalysts [12]. The order of halogen reactivity follows fluorine > chlorine > bromine > iodine, with fluorine being particularly aggressive while iodine requires more forcing conditions [13].

For the synthesis of polyfunctional halogenated benzenes such as 4-Bromo-1-(difluoromethyl)-2-iodobenzene, regioselective halogenation becomes critical [18]. The electrophilic aromatic substitution mechanism involves formation of a carbocation intermediate through attack of the halogen electrophile on the aromatic ring, followed by rapid deprotonation to regenerate aromaticity [4]. Lewis acids such as aluminum chloride or iron(III) bromide serve as essential catalysts by accepting lone pairs from halogens, thereby enhancing their electrophilic character [12].

The regioselectivity of halogenation reactions depends significantly on existing substituents and their electronic effects [18]. Electron-withdrawing groups direct substitution to meta positions, while electron-donating groups favor ortho and para substitution patterns [7]. Temperature control proves crucial for achieving optimal selectivity, with reactions typically performed at room temperature to minimize side reactions and maintain regiocontrol [12] [15].

Recent advances in halogenation methodology have focused on improving regioselectivity through the use of specialized reagents and reaction conditions [10]. Silver-based iodination systems, particularly silver sulfate with molecular iodine, have demonstrated superior performance for introducing iodine substituents with good yields and selectivity [10]. The presence of additives such as beta-cyclodextrin can influence regioselectivity patterns, particularly in protic solvents where enhanced selectivity for specific positions has been observed [10].

Halogenation ReagentTemperature (°C)Yield (%)SelectivityReference
Bromine/Iron(III) bromide2575-85ortho/para [12]
Silver sulfate/Iodine25-8085-95meta preferred [10]
N-Bromosuccinimide/Acid2560-70regioselective [7]

Copper-Mediated Difluoromethylation of Aryl Iodides

Copper-mediated difluoromethylation has emerged as a powerful methodology for introducing difluoromethyl groups into aromatic systems [5] [9]. The development of efficient copper-based protocols addresses the challenge of incorporating the difluoromethyl group, which serves as a lipophilic hydrogen bond donor and valuable bioisostere in medicinal chemistry applications [9].

The copper-mediated approach utilizes trimethylsilyl difluoromethane (TMSCF₂H) as the difluoromethyl source in combination with copper iodide and cesium fluoride [5]. This reaction system operates through formation of a difluoromethylcuprate species, Cu(CF₂H)₂⁻, which acts as a stable reservoir for the reactive neutral copper difluoromethyl complex [5]. The mechanism involves initial formation of the cuprate followed by reaction with aryl iodides to afford the desired difluoromethylated products.

Optimization studies have revealed that reaction temperatures of 120°C in dimethylformamide provide optimal conditions for efficient difluoromethyl transfer [5]. The protocol demonstrates excellent functional group tolerance, accommodating amine, ether, amide, ester, and aromatic bromide functionalities without interference [5]. Sterically hindered aryl iodides participate effectively in these transformations, yielding difluoromethylated products in high efficiency [5].

Alternative copper-mediated protocols employ zinc difluoromethanesulfinate (DFMS) as a difluoromethyl radical source under oxidative conditions [9]. This approach utilizes tert-butyl hydroperoxide as the oxidant in a dichloromethane-water solvent system, generating difluoromethyl radicals that react with electron-deficient aromatic systems [9]. The DFMS reagent demonstrates remarkable stability and ease of handling, existing as an air-stable crystalline solid suitable for large-scale applications [9].

Recent developments have extended copper-mediated difluoromethylation to include novel fluoroalkyl groups containing both difluoromethyl and trifluoromethoxy functionalities [11]. These transformations employ perfluoro(methyl vinyl ether) as a precursor, generating copper complexes that transfer bulky fluoroalkyl groups to aroyl chlorides and aryl iodides [11]. The use of dimethyl sulfoxide as a ligand proves crucial for enabling these transformations, with computational studies revealing the privileged role of this coligand in facilitating reductive elimination steps [11].

Copper SystemTemperature (°C)SolventYield (%)Substrate ScopeReference
CuI/CsF/TMSCF₂H120DMF70-90Aryl iodides [5]
DFMS/tBuOOH25DCM/H₂O60-85Heteroarenes [9]
Cu-fluoroalkyl/DMSO80DMSO65-80Aroyl chlorides [11]

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling represents a sophisticated approach for constructing difluoromethylated aromatic compounds through metal-mediated carbene chemistry [6]. The development of palladium difluorocarbene methodology provides access to difluoromethylated products while circumventing radical pathways typically encountered in fluoroalkyl coupling reactions [6].

The palladium difluorocarbene approach utilizes chlorodifluoromethane (ClCF₂H) as an inexpensive industrial raw material for difluorocarbene generation [6]. The proposed mechanism involves formation of a nucleophilic palladium(0) difluorocarbene complex [Pd⁰]=CF₂, which undergoes protonation to generate the key difluoromethyl palladium(II) intermediate [Pd^II]-CF₂H [6]. Subsequent reaction with terminal alkynes generates alkynyl palladium difluoromethyl complexes that undergo reductive elimination to afford difluoromethylated products [6].

Mechanistic studies have revealed that hydroquinone plays multiple crucial roles in these transformations [6]. Beyond facilitating difluorocarbene generation, hydroquinone functions as a proton transfer shuttle and serves as a reductant to generate benzoquinone, which may participate in the catalytic cycle [6]. The reaction proceeds under mild conditions with excellent functional group tolerance, accommodating complex and drug-like molecules [6].

Optimization of palladium-catalyzed difluoromethylation has focused on ligand selection and reaction conditions [17] [24]. Screening of various phosphine ligands and reaction temperatures has identified optimal conditions for maximizing yields while minimizing side reactions [17]. The use of specific ligand-to-metal ratios proves critical, with 1:1 ratios typically providing superior performance compared to excess ligand conditions [17].

Recent advances in palladium catalysis have incorporated machine learning approaches for reaction optimization [24] [28]. High-throughput experimentation combined with Bayesian optimization algorithms has enabled rapid identification of optimal reaction conditions across diverse substrate classes [24]. These data-driven approaches have revealed previously unrecognized trends in catalyst performance and reaction selectivity [28].

Palladium SystemLigandTemperature (°C)Yield (%)Functional Group ToleranceReference
Pd₂(dba)₃/XantphosXantphos8075-88High [6]
Ni(OTf)₂/L5Bipyridine8070-85Moderate [17]
Pd(PPh₃)₄/CuIPPh₃2560-80High [21]

Optimization of Reaction Conditions for Regioselective Substitution

Optimization of reaction conditions for regioselective substitution requires systematic evaluation of multiple variables including temperature, pressure, solvent effects, and catalyst loading [14] [15]. Modern approaches to reaction optimization have evolved from traditional one-factor-at-a-time methods to sophisticated design-of-experiments and machine learning methodologies [14].

Temperature optimization plays a fundamental role in achieving regioselective substitution patterns [15]. Increased temperatures generally enhance reaction rates by increasing the average kinetic energy of constituent particles, leading to more frequent molecular collisions [15]. However, elevated temperatures may also promote undesired side reactions and reduce selectivity, necessitating careful balance between reaction rate and product purity [14].

Concentration effects significantly influence both reaction rates and selectivity outcomes [15]. Higher reactant concentrations increase the frequency of productive molecular collisions, thereby accelerating reaction rates [15]. For gaseous reactants, increased pressure effectively concentrates the reaction medium, leading to enhanced collision frequencies and faster reactions [16]. Surface area effects become important for heterogeneous reactions, where increased interfacial contact between phases promotes more efficient transformations [15].

Solvent selection critically impacts both reaction rates and product distributions [15]. Different solvents can dramatically alter reaction outcomes even when using identical reactants, highlighting the importance of systematic solvent screening [15]. Polar protic solvents often favor different mechanistic pathways compared to aprotic systems, leading to distinct regioselectivity patterns [16].

Catalyst loading optimization requires balancing economic considerations with reaction efficiency [17]. Lower catalyst loadings reduce costs but may compromise reaction rates or yields [17]. Systematic screening has identified optimal loading ranges for various catalyst systems, typically ranging from 2-10 mol% depending on the specific transformation and substrate class [17].

Advanced optimization strategies increasingly employ machine learning algorithms for rapid identification of optimal conditions [24]. Bayesian optimization and other algorithmic approaches can efficiently navigate complex multidimensional parameter spaces, identifying optimal conditions with fewer experiments than traditional methods [24]. These approaches have proven particularly valuable for reactions with multiple competing pathways or narrow optimal windows [29].

ParameterOptimal RangeEffect on SelectivityImpact on YieldReference
Temperature80-120°CHigh at lower tempsIncreased with temp [14] [17]
Catalyst Loading2-10 mol%Minimal impactProportional increase [17] [33]
Solvent PolarityModerateSignificant influenceVaries by substrate [15] [16]
Reaction Time8-24 hoursTime-dependentPlateaus at optimum [14] [24]

Spectroscopic Identification (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4-Bromo-1-(difluoromethyl)-2-iodobenzene exhibits characteristic signals that enable unambiguous structural identification. The aromatic protons appear as a distinct pattern reflecting the trisubstituted benzene ring. Based on analogous difluoromethyl-substituted aromatic compounds, the aromatic protons are expected to resonate in the range of 7.0 to 8.0 parts per million [1]. The difluoromethyl group displays a characteristic triplet due to coupling with the two equivalent fluorine atoms, typically appearing at approximately 6.5 to 7.0 parts per million with a coupling constant of 54 to 56 Hz, consistent with the CHF₂ coupling pattern observed in related compounds [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms resonate between 120 and 150 parts per million, with the carbon bearing the iodine substituent appearing at the most downfield position due to the deshielding effect of the heavy halogen [3] [4]. The difluoromethyl carbon exhibits characteristic coupling with fluorine atoms, appearing as a triplet with a large coupling constant of approximately 240 to 280 Hz, indicative of the direct carbon-fluorine bond [1] [2]. The carbon atoms bearing bromine and iodine substituents show distinct chemical shifts that differentiate them from unsubstituted aromatic carbons.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum displays a single environment for the two equivalent fluorine atoms in the difluoromethyl group. The chemical shift typically appears between -110 and -120 parts per million, consistent with difluoromethyl groups attached to aromatic systems [1] [5]. The fluorine signal appears as a doublet due to coupling with the methylene proton, with a coupling constant matching that observed in the proton spectrum.

Infrared Spectroscopy

The infrared spectrum of 4-Bromo-1-(difluoromethyl)-2-iodobenzene exhibits several diagnostic absorption bands that confirm the presence of the functional groups and substitution pattern. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000 to 3100 cm⁻¹, characteristic of aromatic compounds [6] [7]. The difluoromethyl group contributes multiple absorption bands, including carbon-hydrogen stretching around 2900 to 3000 cm⁻¹ and characteristic carbon-fluorine stretching vibrations in the region of 1100 to 1300 cm⁻¹ [8] [9]. The aromatic carbon-carbon stretching modes appear between 1400 and 1600 cm⁻¹, typical of substituted benzene rings [7] [10].

The carbon-bromine stretching vibration occurs below 700 cm⁻¹, while the carbon-iodine stretching appears at even lower frequencies, typically below 600 cm⁻¹ [11]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds provide information about the substitution pattern, with the trisubstituted benzene ring exhibiting characteristic absorption patterns in the 800 to 900 cm⁻¹ region [12].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular formula and provides fragmentation patterns characteristic of halogenated aromatic compounds. The molecular ion peak appears at m/z 332.91, corresponding to the molecular weight of C₇H₄BrF₂I [13] [14]. The isotope pattern reflects the presence of both bromine and iodine, with characteristic peak clusters due to the natural isotope distributions of these heavy halogens [15] [16]. Fragmentation typically involves loss of halogen atoms, with base peaks often corresponding to the loss of iodine (m/z 205.99) or the formation of fluorinated aromatic fragments.

Crystallographic Analysis and Conformational Studies

Molecular Geometry and Bond Parameters

While specific X-ray crystallographic data for 4-Bromo-1-(difluoromethyl)-2-iodobenzene has not been extensively reported, the molecular geometry can be predicted based on established principles of aromatic chemistry and computational studies of related compounds. The benzene ring maintains its planar geometry with typical carbon-carbon bond lengths of approximately 1.39 Å [17] [18]. The carbon-bromine bond length is expected to be approximately 1.90 Å, while the carbon-iodine bond length extends to approximately 2.10 Å due to the larger atomic radius of iodine.

The difluoromethyl group adopts a tetrahedral geometry around the carbon atom, with carbon-fluorine bond lengths of approximately 1.34 Å, typical for single carbon-fluorine bonds [18]. The bond angles around the difluoromethyl carbon are close to the tetrahedral angle of 109.5°, though slight distortions may occur due to the electronegativity of the fluorine atoms [19].

Conformational Considerations

The conformational flexibility of 4-Bromo-1-(difluoromethyl)-2-iodobenzene is primarily limited to rotation around the carbon-carbon bond connecting the difluoromethyl group to the aromatic ring. The large size of the iodine and bromine substituents introduces steric considerations that may influence the preferred orientation of the difluoromethyl group . Computational studies suggest that the difluoromethyl group preferentially adopts orientations that minimize steric clashes with the adjacent halogen substituents.

The electronic effects of the electron-withdrawing difluoromethyl group and the electron-donating halogen substituents create a polarized electronic environment within the molecule [18]. This electronic distribution influences both the conformational preferences and the reactivity patterns of the compound.

Comparative Analysis with Isomeric Derivatives

Structural Comparison with Positional Isomers

The structural characterization of 4-Bromo-1-(difluoromethyl)-2-iodobenzene can be compared with other positional isomers to understand the influence of substitution patterns on spectroscopic properties. The 1,2,4-substitution pattern in this compound creates a unique electronic environment compared to alternative arrangements such as 1,2,3 or 1,3,5 substitution patterns [21] [16].

Comparative nuclear magnetic resonance studies reveal distinct chemical shift patterns for different positional isomers. The proximity of the difluoromethyl group to the iodine substituent in the 1,2 relationship creates characteristic coupling patterns and chemical shift variations that distinguish this isomer from others [22] [23]. The aromatic proton signals show different multiplicities and coupling constants depending on the relative positions of the substituents.

Electronic Effects and Substitution Patterns

The electronic effects of the three substituents in 4-Bromo-1-(difluoromethyl)-2-iodobenzene create a complex pattern of electron density distribution. The difluoromethyl group acts as a strong electron-withdrawing group through inductive effects, while the bromine and iodine substituents exhibit both electron-withdrawing inductive effects and electron-donating resonance effects [25]. This combination results in a unique electronic environment that influences both spectroscopic properties and chemical reactivity.

Comparative infrared spectroscopy studies with related compounds demonstrate how the substitution pattern affects vibrational frequencies. The aromatic carbon-carbon stretching frequencies show subtle but measurable shifts depending on the electronic environment created by the substituent arrangement [26] [7]. Similarly, the carbon-halogen stretching frequencies are influenced by the electronic effects of neighboring substituents.

Comparative Spectroscopic Data

Table 1: Comparative Nuclear Magnetic Resonance Data for Difluoromethyl-Substituted Halobenzenes

Compound¹H Chemical Shift (CHF₂)¹⁹F Chemical ShiftAromatic Proton Range
4-Bromo-1-(difluoromethyl)-2-iodobenzene6.5-7.0 ppm-115 to -120 ppm7.0-8.0 ppm
4-Bromo-1-(difluoromethyl)-2-fluorobenzene6.4-6.9 ppm-116 to -121 ppm7.1-7.9 ppm
1-Bromo-4-(difluoromethyl)-2-iodobenzene6.6-7.1 ppm-114 to -119 ppm7.2-8.1 ppm

Table 2: Comparative Infrared Spectroscopic Data

Vibrational Mode4-Bromo-1-(difluoromethyl)-2-iodobenzeneRelated Compounds
Aromatic C-H stretch3000-3100 cm⁻¹3000-3100 cm⁻¹
C-F stretch1100-1300 cm⁻¹1100-1280 cm⁻¹
Aromatic C=C stretch1400-1600 cm⁻¹1420-1580 cm⁻¹
C-Br stretch<700 cm⁻¹600-700 cm⁻¹
C-I stretch<600 cm⁻¹500-600 cm⁻¹

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

331.85092 g/mol

Monoisotopic Mass

331.85092 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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